Tavaborole

Descripción

Propiedades

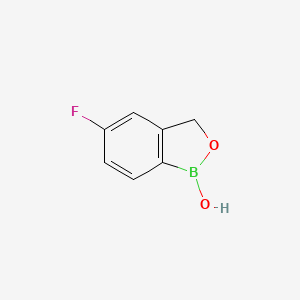

IUPAC Name |

5-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQDNHWZDQTITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169888 | |

| Record name | Tavaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Freely soluble in ethanol, propylene glycol | |

| Record name | Tavaborole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

174671-46-6 | |

| Record name | Tavaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174671-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tavaborole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174671466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tavaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tavaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAVABOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K124A4EUQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tavaborole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of Tavaborole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes and purification methodologies for Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), a topical antifungal agent. The information is compiled from various scientific patents and publications, presenting detailed experimental protocols, quantitative data, and process workflows.

Introduction to this compound

This compound is a broad-spectrum antifungal drug from the oxaborole class, approved for the topical treatment of onychomycosis (a fungal infection of the nail). Its chemical formula is C₇H₆BFO₂, with a molecular weight of 151.93 g/mol . The molecule's efficacy stems from its ability to inhibit fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis, thereby leading to the termination of cell growth and eventual cell death. Its low molecular weight and chemical properties facilitate penetration through the dense keratin of the nail plate to reach the site of infection.

Chemical Synthesis of this compound

Several synthetic pathways for this compound have been developed, aiming to improve yield, purity, and industrial scalability while avoiding hazardous reagents. Below are detailed descriptions of prominent synthetic routes.

Route 1: Synthesis from (2-bromo-5-fluoro-phenyl)-methanol

This route involves the protection of the hydroxyl group, followed by a transition metal-catalyzed borylation, and subsequent deprotection and cyclization. This method avoids the use of highly pyrophoric reagents like n-butyllithium, making it more suitable for industrial-scale production.

In Vitro Antifungal Spectrum of Tavaborole Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tavaborole is a novel, boron-based topical antifungal agent approved for the treatment of onychomycosis caused by the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes.[1][2] Its unique mechanism of action, inhibiting fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), sets it apart from existing antifungal agents that primarily target ergosterol synthesis.[3][4] This technical guide provides an in-depth overview of the in vitro antifungal spectrum of this compound against clinically relevant dermatophytes, detailing its efficacy through quantitative data, outlining the experimental protocols for susceptibility testing, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[5] Specifically, it targets and inhibits the activity of leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).[6][7] This inhibition occurs at the editing site of the LeuRS enzyme.[7][8] By forming a stable adduct with tRNA(Leu) in the editing domain, this compound effectively traps the tRNA, preventing its release and subsequent participation in protein synthesis.[7][9] This disruption of protein synthesis ultimately leads to the cessation of fungal cell growth and death.[4][6]

Figure 1: Mechanism of action of this compound.

In Vitro Antifungal Susceptibility

The in vitro activity of this compound has been evaluated against a broad range of dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various studies.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

| Dermatophyte Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 1.0 - 8.0 | 4.0 | 8.0 | [10] |

| 4.0 - 8.0 | 8.0 | 8.0 | [11] | |

| 4.0 - 16.0 | 8.0 | 16.0 | [12] | |

| Trichophyton mentagrophytes | 1.0 - 8.0 | 4.0 | 8.0 | [10] |

| 4.0 - 8.0 | 4.0 | 8.0 | [11] | |

| 4.0 - 16.0 | 8.0 | 16.0 | [12] | |

| Trichophyton tonsurans | 2.0 - 4.0 | - | - | [3] |

| Epidermophyton floccosum | ≤0.5 | - | - | [3] |

| Microsporum audouinii | 2.0 | - | - | [3] |

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Minimum Fungicidal Concentration (MFC)

MFC is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

| Dermatophyte Species | MFC Range (µg/mL) | MFC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 8.0 | 64.0 | [10][13] |

| Trichophyton mentagrophytes | 16.0 | 128.0 | [10][13] |

Experimental Protocols

The in vitro antifungal susceptibility testing of this compound against dermatophytes is predominantly performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[14][15] This standardized broth microdilution method ensures reproducibility and comparability of results across different laboratories.

CLSI M38-A2 Broth Microdilution Method

This method involves the following key steps:

-

Inoculum Preparation: Fungal colonies are grown on a suitable agar medium, such as Sabouraud dextrose agar.[15] A suspension of conidia is prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.

-

Antifungal Agent Dilution: A stock solution of this compound is serially diluted in RPMI 1640 medium to obtain a range of concentrations to be tested.[10]

-

Microdilution Plate Setup: The diluted antifungal agent is dispensed into the wells of a microtiter plate. The prepared fungal inoculum is then added to each well.

-

Incubation: The plates are incubated at a controlled temperature (typically 28-30°C) for a specified period (usually 4-7 days), allowing for fungal growth in the absence of the antifungal agent.

-

Endpoint Determination: After incubation, the MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well. For MFC determination, aliquots from wells showing no visible growth are subcultured onto agar plates to determine the concentration at which no fungal colonies grow.

Figure 2: CLSI M38-A2 experimental workflow.

Conclusion

This compound demonstrates a broad in vitro spectrum of activity against a variety of dermatophytes, including the most common causative agents of onychomycosis, T. rubrum and T. mentagrophytes. Its novel mechanism of action, targeting fungal protein synthesis via inhibition of LeuRS, provides a valuable alternative to existing antifungal therapies. The standardized CLSI M38-A2 methodology for in vitro susceptibility testing ensures the generation of reliable and comparable data, which is crucial for both clinical and research applications. Further research into the in vitro activity of this compound against a wider range of clinical isolates and its potential for combination therapy is warranted.

References

- 1. clinician.com [clinician.com]

- 2. This compound | MedPath [trial.medpath.com]

- 3. Spotlight on this compound for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of this compound in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An upcoming drug for onychomycosis: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, this compound, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 14. frontiersin.org [frontiersin.org]

- 15. saspublishers.com [saspublishers.com]

Tavaborole's Impact on Fungal Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tavaborole, a boron-based antifungal agent, represents a significant advancement in the treatment of fungal infections, particularly onychomycosis. Its unique mechanism of action, targeting a crucial step in fungal protein synthesis, sets it apart from existing antifungal therapies. This technical guide provides an in-depth exploration of this compound's core mechanism, its specific impact on fungal protein synthesis pathways, and the experimental methodologies used to elucidate its activity. Quantitative data on its efficacy are presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and the development of novel therapeutics.

Introduction

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, pose a significant global health challenge. The rise of antifungal resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. This compound (formerly AN2690), a member of the oxaborole class of compounds, has emerged as a promising topical antifungal. Approved by the FDA for the treatment of onychomycosis caused by Trichophyton rubrum and Trichophyton mentagrophytes, this compound's efficacy stems from its targeted inhibition of a fundamental cellular process in fungi: protein synthesis. This guide delves into the molecular intricacies of this compound's interaction with the fungal protein synthesis machinery.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

The primary target of this compound is the fungal cytoplasmic leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid leucine. This process, known as aminoacylation, is a prerequisite for the incorporation of leucine into newly synthesized polypeptide chains during translation. This compound exhibits a high degree of selectivity, with a greater than 1,000-fold higher affinity for fungal LeuRS compared to its human counterpart, ensuring minimal off-target effects in the host.

The inhibitory action of this compound is not a simple competitive or non-competitive binding. Instead, it employs a unique "tRNA-trapping" mechanism. This compound enters the editing site of the LeuRS enzyme, a domain responsible for proofreading and hydrolyzing incorrectly charged tRNAs. Within this site, this compound forms a stable covalent adduct with the terminal adenosine (A76) of the tRNALeu molecule. This adduct formation effectively traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme and halting the production of leucyl-tRNALeu. The resulting depletion of leucyl-tRNALeu stalls protein synthesis, leading to fungal cell growth inhibition and ultimately, cell death.

Figure 1: this compound's mechanism of action within a fungal cell.

Quantitative Data on Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against a broad spectrum of fungi, including dermatophytes, yeasts, and molds. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following tables summarize the MIC data for this compound against various fungal species.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Trichophyton rubrum | 1.0 - 8.0 | 4.0 | 8.0 | |

| Trichophyton mentagrophytes | 4.0 - 8.0 | 4.0 | 8.0 | |

| Candida albicans | 0.25 - 2.0 | - | - | |

| Aspergillus fumigatus | 0.25 - 2.0 | - | - | |

| Cryptococcus neoformans | 0.25 - 2.0 | - | - | |

| Epidermophyton floccosum | 0.25 - 2.0 | - | - | |

| Fusarium solani | 0.25 - 2.0 | - | - | |

| Microsporum canis | 0.25 - 2.0 | - | - | |

| Microsporum gypseum | 0.25 - 2.0 | - | - | |

| Trichophyton tonsurans | 0.25 - 2.0 | - | - |

Table 2: this compound IC50 Data

| Target | IC50 (µM) | Fungal Species | Reference(s) |

| Leucyl-tRNA Synthetase | 0.20 | Mycobacterium tuberculosis |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antifungal activity and mechanism of action of this compound.

Antifungal Susceptibility Testing

The in vitro susceptibility of fungi to this compound is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

This method is used for dermatophytes and other filamentous fungi.

-

Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia is prepared in sterile saline with 0.0

Tavaborole: A Technical Guide to its Molecular Structure, Chemical Properties, and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tavaborole, marketed under the trade name Kerydin®, is a topical antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nail.[1] It belongs to the oxaborole class of compounds, characterized by a boron-heterocyclic structure.[2] This document provides an in-depth technical overview of this compound, focusing on its molecular structure, chemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Molecular Structure and Chemical Properties

This compound is chemically known as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[3] Its unique structure, featuring a boron atom integrated into a bicyclic ring system, is central to its biological activity and favorable physicochemical properties for topical application. The fluorine substitution at the 5th position enhances its potency.

Physicochemical Properties of this compound

The physicochemical properties of this compound contribute significantly to its ability to penetrate the dense keratin structure of the nail plate.[4] Its low molecular weight and slight water solubility are key factors in its effectiveness as a topical antifungal agent.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BFO₂ | [3] |

| Molecular Weight | 151.93 g/mol | [3] |

| IUPAC Name | 5-fluoro-1-hydroxy-3H-2,1-benzoxaborole | [1] |

| CAS Number | 174671-46-6 | [1] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 130 - 134 °C | |

| Solubility | Slightly soluble in water; Freely soluble in ethanol and propylene glycol | [4] |

Mechanism of Action: Inhibition of Fungal Protein Synthesis

This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[5] Specifically, it targets and inhibits the activity of leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein translation.[6] By forming a stable adduct with the editing site of fungal LeuRS, this compound effectively traps the tRNA molecule, preventing the completion of protein synthesis and ultimately leading to fungal cell death.[7]

Chemical Synthesis

The synthesis of this compound can be achieved through various routes, often starting from a substituted toluene derivative. A common approach involves the bromination of 2-methyl-4-fluorophenylboronic acid, followed by cyclization to form the benzoxaborole ring.

A representative synthesis scheme is outlined below:

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[8]

1. Preparation of Fungal Inoculum: a. Fungal isolates are cultured on potato dextrose agar (PDA) at 35°C for 7 days to induce sporulation. b. Spores are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80. c. The resulting suspension is adjusted spectrophotometrically at 530 nm to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). b. Serial twofold dilutions are prepared in RPMI 1640 medium to achieve final concentrations typically ranging from 0.016 to 16 µg/mL.

3. Microdilution Plate Assay: a. 100 µL of each this compound dilution is added to the wells of a 96-well microtiter plate. b. 100 µL of the adjusted fungal inoculum is added to each well. c. The plates are incubated at 35°C for 48-96 hours, depending on the fungal species.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.

In Vitro Nail Penetration Study: Franz Diffusion Cell Method

This protocol describes an ex vivo method to evaluate the penetration of this compound through the human nail plate using a Franz diffusion cell apparatus.[9]

1. Nail Preparation: a. Human cadaver fingernails are cleaned and mounted onto Franz diffusion cells, separating the donor and receptor compartments. b. The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 32°C.

2. This compound Application: a. A defined volume of this compound topical solution (5%) is applied to the surface of the nail plate in the donor compartment.

3. Sample Collection and Analysis: a. At predetermined time intervals (e.g., 24, 48, 72 hours), aliquots are withdrawn from the receptor compartment. b. The concentration of this compound in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[10]

4. Data Analysis: a. The cumulative amount of this compound that has permeated the nail plate per unit area is calculated and plotted against time.

Antifungal Activity

This compound has demonstrated a broad spectrum of activity against dermatophytes, the primary causative agents of onychomycosis, as well as some yeasts and other fungi.[11]

In Vitro Antifungal Susceptibility of this compound

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | 1.0 - 8.0 | 4.0 | 8.0 | [11] |

| Trichophyton mentagrophytes | 4.0 - 8.0 | 4.0 | 8.0 | [11] |

| Candida albicans | 0.25 - 2.0 | - | - | [11] |

| Aspergillus fumigatus | 0.25 - 2.0 | - | - | [11] |

| Candida parapsilosis | 2.0 - >16 | 16 | 16 | [12] |

| Aspergillus flavus | 0.5 - 16 | 2.0 | 4.0 | [12] |

| Aspergillus terreus | 1.0 - 4.0 | 2.0 | 4.0 | [12] |

| Aspergillus niger | 0.5 - 16 | 1.0 | 16 | [12] |

Pharmacokinetics

Following topical application, this compound penetrates the nail plate and is minimally absorbed into the systemic circulation.[1]

Pharmacokinetic Parameters of this compound (5% Topical Solution)

| Parameter | Single Dose (Mean ± SD) | 2 Weeks Daily Dosing (Mean ± SD) | Reference |

| Cmax (ng/mL) | 3.54 ± 2.26 | 5.17 ± 3.47 | [4] |

| AUClast (ng·hr/mL) | 44.4 ± 25.5 | - | [4] |

| AUCτ (ng·hr/mL) | - | 75.8 ± 44.5 | [4] |

| Elimination Half-life (hours) | 28.5 | - | [1] |

Conclusion

This compound represents a significant advancement in the topical treatment of onychomycosis, owing to its novel boron-based chemistry, unique mechanism of action, and favorable physicochemical properties for nail penetration. This technical guide has provided a comprehensive overview of its molecular structure, chemical properties, and antifungal activity, along with detailed experimental protocols for its characterization. This information serves as a valuable resource for researchers and professionals in the field of drug development and infectious diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US11091504B2 - Process for the preparation of this compound, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]

- 4. This compound | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An upcoming drug for onychomycosis: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Low In Vitro Antifungal Activity of this compound against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Nail Penetration of this compound Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 10. Development and Validation of an HPLC-UV Method to Quantify this compound During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

The Rise of a Novel Antifungal: A Technical Deep Dive into the Discovery and Development of Tavaborole

For Immediate Release

Palo Alto, CA – November 19, 2025 – This whitepaper provides a comprehensive technical overview of the discovery and development of tavaborole, a first-in-class oxaborole antifungal agent. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the journey from initial concept to a clinically approved therapeutic for onychomycosis.

Executive Summary

This compound (formerly AN2690), marketed as Kerydin®, is a topical antifungal approved for the treatment of onychomycosis caused by Trichophyton rubrum or Trichophyton mentagrophytes. Its development marked a significant advancement in the treatment of this persistent and often difficult-to-treat nail infection. This document details the core scientific and clinical milestones in the development of this compound, with a focus on its unique mechanism of action, preclinical evaluation, and the pivotal clinical trials that established its safety and efficacy.

The Genesis of this compound: A Boron-Based Approach

The discovery of this compound emerged from a dedicated search for novel antifungal agents with improved properties for treating onychomycosis. A key challenge in treating this condition is the poor penetration of topical drugs through the dense keratin of the nail plate. Researchers at Anacor Pharmaceuticals focused on boron-based chemistry, leading to the development of the oxaborole class of compounds. This compound, a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was identified as a lead candidate due to its low molecular weight and unique chemical structure, which facilitates penetration through the nail.

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common pathway involves the conversion of a substituted fluorophenyl compound to a borate ester, followed by hydrolysis and cyclization to form the final benzoxaborole structure.

Experimental Protocol: Representative Synthesis of this compound

A representative synthesis of this compound can be achieved through the following steps:

-

Protection of the Hydroxyl Group: (2-bromo-5-fluoro-phenyl)-methanol is reacted with a protecting group, such as trityl chloride, in the presence of a base to yield 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene.

-

Borylation: The protected compound undergoes a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron to form the corresponding boronate ester.

-

Deprotection and Cyclization: The protecting group is removed, and the intermediate is cyclized under acidic conditions to yield this compound.

-

Purification: The crude product is purified, for instance, by forming an ethanolamine salt, which can be isolated and then converted back to highly pure this compound.

Mechanism of Action: Inhibition of Fungal Leucyl-tRNA Synthetase

This compound exerts its antifungal effect through a novel mechanism of action: the inhibition of fungal leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA).

By specifically inhibiting fungal LeuRS, this compound effectively halts protein synthesis, leading to the cessation of cell growth and ultimately, fungal cell death. A key feature of this compound is its high selectivity for the fungal enzyme over its human counterpart, which contributes to its favorable safety profile. The boron atom in this compound plays a critical role in its mechanism, forming a stable adduct with the tRNA in the editing site of the LeuRS enzyme.

Figure 1: Mechanism of action of this compound.

Experimental Protocol: Leucyl-tRNA Synthetase Inhibition Assay

The inhibitory activity of this compound on LeuRS can be determined using an in vitro enzymatic assay. A common method involves measuring the aminoacylation of tRNA with a radiolabeled amino acid.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl₂, DTT, ATP, radiolabeled L-leucine, and purified fungal LeuRS enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of tRNALeu.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Termination and Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the tRNA and any attached radiolabeled leucine.

-

Quantification: The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter. The inhibitory effect of this compound is determined by comparing the activity in the presence and absence of the compound.

Preclinical Development: In Vitro Antifungal Activity and Nail Penetration

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound was evaluated against the primary causative agents of onychomycosis, T. rubrum and T. mentagrophytes. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M38-A2).

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M38-A2)

-

Inoculum Preparation: A standardized suspension of fungal conidia is prepared and adjusted to a specific concentration.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 28-30°C) for a specified period (typically 4-7 days for dermatophytes).

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control well.

Table 1: In Vitro Antifungal Activity of this compound

| Organism | MIC Range (µg/mL) |

| Trichophyton rubrum | 0.25 - 2.0 |

| Trichophyton mentagrophytes | 0.25 - 2.0 |

Nail Penetration Studies

The ability of this compound to penetrate the human nail plate was assessed in vitro using Franz diffusion cells. These studies are critical for topical onychomycosis treatments.

Experimental Protocol: In Vitro Nail Penetration using Franz Diffusion Cells

-

Nail Preparation: Healthy human cadaver nail plates are obtained and cut to an appropriate size.

-

Franz Cell Assembly: The nail plate is mounted between the donor and receptor chambers of a Franz diffusion cell.

-

Dosing: A precise amount of the this compound topical solution is applied to the dorsal surface of the nail in the donor chamber.

-

Sampling: The receptor chamber is filled with a suitable buffer, and samples are collected at predetermined time points.

-

Analysis: The concentration of this compound in the receptor fluid is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Studies demonstrated that this compound penetrates the nail plate to a greater extent than other topical antifungals like ciclopirox.

The Pharmacokinetics of Tavaborole: A Deep Dive into Nail Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tavaborole, a boron-based antifungal agent, has emerged as a significant topical treatment for onychomycosis, a common and persistent fungal infection of the nail.[1][2] Its efficacy is intrinsically linked to its ability to permeate the dense keratin structure of the nail plate to reach the site of infection in the nail bed.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound with a specific focus on its nail penetration properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and study designs.

The unique oxaborole structure of this compound contributes to its low molecular weight, a critical factor for efficient nail penetration.[2] It acts by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis, ultimately leading to fungal cell death.[1][3]

Quantitative Analysis of this compound Nail Penetration

Numerous in vitro and ex vivo studies have been conducted to quantify the penetration of this compound through the human nail plate. These studies provide crucial data for understanding its bioavailability at the target site. The following tables summarize the key quantitative findings from these nail penetration studies.

| Study Parameter | Unpolished Nails | Polished Nails | Study Duration | Reference |

| Cumulative Penetration (μg/cm²) | 2,661 ± 1,319 | 3,526 ± 1,433 (1 coat OTC polish) | 21 days | [4][5] |

| Cumulative Penetration (μg/cm²) | 566 ± 318 | 1,179 ± 554 (4 coats salon polish) | 15 days | [4][5] |

| 1,227 ± 974 (1 coat salon polish) | [4][5] | |||

| 1,493 ± 1,322 (2 coats OTC polish) | [4][5] | |||

| 1,428 ± 841 (1 coat OTC polish) | [4][5] | |||

| Average Penetration (mcg/cm²) | 524.7 | Not specified | 14 days | [6] |

OTC: Over-the-counter

| Comparative Penetration | This compound 5% Solution | Ciclopirox 8% Lacquer | Study Duration | Reference |

| Mean Cumulative Penetration | ~40-fold greater than ciclopirox | Not specified | 14 days | [7][8] |

| Mean Concentration in Ventral/Intermediate Nail Layer | Significantly higher than ciclopirox | Not specified | 15 days | [7][8][9] |

Mechanism of Action: Inhibition of Fungal Protein Synthesis

This compound's antifungal activity stems from its targeted inhibition of a crucial fungal enzyme, leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By forming an adduct with the tRNA at the editing site of the LeuRS enzyme, this compound effectively blocks this process, leading to the cessation of protein production and ultimately, fungal cell death.

Caption: this compound inhibits fungal protein synthesis by forming an adduct with leucyl-tRNA synthetase.

Experimental Protocols for Nail Penetration Studies

The quantitative data presented above were generated using rigorous in vitro and ex vivo experimental models. Below are detailed methodologies for these key experiments.

In Vitro Nail Penetration Assay using Franz Diffusion Cells

This method is a standard for assessing the permeation of topical drugs through the nail plate.

Objective: To quantify the amount of this compound that penetrates through a human nail specimen over a specified period.

Materials:

-

Human cadaver fingernails

-

This compound topical solution (5%)

-

Franz diffusion cells

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC)

Protocol:

-

Nail Preparation: Cadaver nails are cleaned and cut to a size that fits the Franz diffusion cell orifice. The thickness of each nail is measured.

-

Cell Assembly: The nail is mounted between the donor and receptor chambers of the Franz diffusion cell, with the dorsal side facing the donor chamber.

-

Receptor Chamber: The receptor chamber is filled with a known volume of receptor solution, ensuring no air bubbles are trapped beneath the nail. The solution is continuously stirred and maintained at a constant temperature (typically 32°C).

-

Dosing: A precise amount of the this compound solution is applied to the surface of the nail in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis. The withdrawn volume is replaced with fresh receptor solution.

-

Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as HPLC.

-

Data Analysis: The cumulative amount of this compound penetrated per unit area (μg/cm²) is calculated and plotted against time.

Caption: Workflow for a typical in vitro nail penetration study using Franz diffusion cells.

Systemic Pharmacokinetics of this compound

While this compound is a topical treatment, a small amount is systemically absorbed. Understanding its systemic pharmacokinetic profile is essential for assessing its overall safety.

| Pharmacokinetic Parameter | Single Dose | 2 Weeks of Daily Dosing | Reference |

| Mean Peak Concentration (Cmax) | 3.54 ± 2.26 ng/mL | 5.17 ± 3.47 ng/mL | [1] |

| Mean Area Under the Curve (AUC) | 44.4 ± 25.5 ng·hr/mL (AUClast) | 75.8 ± 44.5 ng·hr/mL (AUCτ) | [1] |

Conclusion

The pharmacokinetic profile of this compound is characterized by its excellent nail penetration, a key determinant of its clinical efficacy in treating onychomycosis. Its low molecular weight and unique chemical structure facilitate its passage through the dense keratin of the nail plate. In vitro studies have consistently demonstrated superior nail penetration compared to other topical antifungals. The detailed experimental protocols provided in this guide offer a framework for the continued study and development of topical therapies for nail disorders. The minimal systemic absorption of this compound further supports its favorable safety profile as a topical agent. This comprehensive understanding of this compound's pharmacokinetics is vital for researchers and clinicians working to advance the treatment of onychomycosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of this compound in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An upcoming drug for onychomycosis: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Nail Penetration of this compound Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Nail Penetration of this compound Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

The role of the oxaborole ring in Tavaborole's antifungal activity

A Technical Guide for Researchers and Drug Development Professionals

Tavaborole, a first-in-class benzoxaborole antifungal agent, has emerged as a significant topical treatment for onychomycosis. Its efficacy is intrinsically linked to the unique chemical properties of its oxaborole ring, which dictates a novel mechanism of action against fungal pathogens. This technical guide provides an in-depth exploration of the pivotal role of the oxaborole ring in this compound's antifungal activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions.

Mechanism of Action: A Trojan Horse Strategy

This compound exerts its antifungal effect by inhibiting fungal protein synthesis, a fundamental cellular process.[1][2][3] The primary target of this compound is the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during the translation of the genetic code.[4][5][6]

The crux of this compound's mechanism lies in a unique "tRNA trapping" strategy orchestrated by the oxaborole ring.[7][8] Within the editing site of the fungal LeuRS, the boron atom of the oxaborole ring forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of leucyl-tRNA (tRNALeu).[7][9] This ternary complex effectively sequesters the tRNALeu, preventing its release and halting the catalytic cycle of the enzyme.[6][7] The subsequent depletion of charged leucyl-tRNA stalls protein synthesis, ultimately leading to fungal cell death.[4][10][11]

This mechanism is highly specific to the fungal enzyme, with this compound exhibiting a significantly higher affinity for fungal LeuRS compared to its human counterpart, ensuring a wide margin of safety.[12]

The Indispensable Role of the Oxaborole Ring's Chemistry

The antifungal activity of this compound is critically dependent on the distinct chemical features of the oxaborole ring system.

2.1. Lewis Acidity and Ring Strain: The five-membered oxaborole ring in this compound possesses inherent ring strain. This strain is relieved upon the boron atom transitioning from a trigonal planar to a tetrahedral geometry when it forms a covalent bond with the diol of the tRNALeu's terminal ribose.[5][13] This energetically favorable transition contributes to the stability of the inhibitory adduct. The Lewis acidic nature of the boron atom makes it highly electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the tRNA.[5][14]

2.2. Structural Specificity: Structure-activity relationship studies have unequivocally demonstrated the necessity of the intact oxaborole ring and the boron atom for antifungal activity.[9] Analogs of this compound in which the boron atom is replaced by a carbon atom, or where the five-membered oxaborole ring is expanded to a six-membered ring, are devoid of inhibitory activity.[15] This underscores the precise structural and electronic requirements for effective binding and inhibition within the LeuRS editing site.

Quantitative Assessment of Antifungal Activity

The potency of this compound has been quantified through various in vitro assays, primarily by determining the Minimum Inhibitory Concentration (MIC) against a range of fungal pathogens.

| Fungal Species | MIC (µg/mL) |

| Trichophyton rubrum | 0.25 - 1 |

| Trichophyton mentagrophytes | 0.25 - 1 |

| Candida albicans | 1 |

| Aspergillus fumigatus | 0.25 |

| Fusarium solani | ≤0.5 |

Data compiled from multiple sources.[12]

Experimental Protocols

4.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Spores or conidia are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80). The suspension is adjusted spectrophotometrically to a defined concentration.

-

Drug Dilution Series: this compound is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the drug-free control well.

4.2. Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation activity of LeuRS.

-

Enzyme and Substrate Preparation: Recombinant fungal LeuRS is purified. Radiolabeled [3H]-leucine, ATP, and purified tRNALeu are prepared in a suitable reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).

-

Inhibition Assay: Varying concentrations of this compound are pre-incubated with the fungal LeuRS enzyme.

-

Reaction Initiation: The aminoacylation reaction is initiated by adding ATP, [3H]-leucine, and tRNALeu.

-

Reaction Quenching and Precipitation: After a specific incubation time, the reaction is quenched by the addition of cold trichloroacetic acid (TCA). The TCA-precipitated, radiolabeled leucyl-tRNALeu is collected on a filter membrane.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without this compound. The IC50 value is then determined from the dose-response curve.

Visualizing the Mechanism and Workflow

Diagram 1: this compound's Mechanism of Action

Caption: this compound inhibits fungal LeuRS, forming a stable adduct that traps tRNALeu and blocks protein synthesis.

Diagram 2: Experimental Workflow for MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

The oxaborole ring is the cornerstone of this compound's antifungal activity, enabling a highly specific and potent mechanism of action against fungal leucyl-tRNA synthetase. Its unique chemical properties facilitate the formation of a stable inhibitory complex, leading to the cessation of protein synthesis and fungal cell death. The targeted nature and high efficacy of this compound, underpinned by the chemistry of the oxaborole ring, highlight the potential of boron-containing compounds in the development of novel anti-infective agents. This in-depth understanding of its molecular basis is crucial for the ongoing research and development of next-generation antifungal therapies.

References

- 1. An upcoming drug for onychomycosis: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. An upcoming drug for onychomycosis: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of this compound in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. SMPDB [smpdb.ca]

- 12. Spotlight on this compound for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determination of Tavaborole Minimum Inhibitory Concentration (MIC) for Dermatophytes

Introduction

Tavaborole is an oxaborole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails primarily caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase, which is essential for protein synthesis.[1][2] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical in vitro method for assessing its antifungal potency and for monitoring the potential development of resistance. This document provides a detailed protocol for determining the MIC of this compound against dermatophytes, based on the widely recognized Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.[1][3][4][5][6][7][8]

Principle

The broth microdilution method involves challenging a standardized suspension of fungal conidia with serial dilutions of this compound in a microtiter plate. Following a specified incubation period, the plates are examined visually or spectrophotometrically to determine the lowest concentration of the drug that substantially inhibits fungal growth. This concentration is reported as the MIC.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against common dermatophytes. These values have been compiled from various in vitro studies and regulatory filings.

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | 100 | 1.0–8.0 | 4.0 | 8.0 | [9] |

| Trichophyton mentagrophytes | 100 | 4.0–8.0 | 4.0 | 8.0 | [9] |

| Trichophyton rubrum | Not Specified | 0.25–2 | Not Reported | Not Reported | [9][10] |

| Trichophyton mentagrophytes | Not Specified | 0.25–2 | Not Reported | Not Reported | [9][10] |

| Trichophyton rubrum | 4 | 0.63 | Not Reported | Not Reported | [3][4] |

| Trichophyton spp. | Not Specified | 2–8 | Not Reported | Not Reported | [6] |

| Various Dermatophytes | 204 | 1–2 | Not Reported | 2 | [2] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.

Experimental Protocol

This protocol is based on the CLSI M38-A2 standard for broth dilution antifungal susceptibility testing of filamentous fungi.[1][3][4][5][6][7][8]

1. Materials

-

This compound analytical standard

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS)

-

Sterile, 96-well, flat-bottom microtiter plates

-

Sterile, disposable inoculation loops, and spreaders

-

Spectrophotometer (530 nm)

-

Sterile saline (0.85%) with 0.05% Tween 80

-

Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) cultured on Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for 7-10 days at 30-35°C.

-

Reference fungal strains for quality control (e.g., Paecilomyces variotii ATCC 3630)[1]

-

Incubator (35°C)

2. Preparation of this compound Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1600 µg/mL in DMSO.

-

Working Solutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to create a range of concentrations. A typical final concentration range in the microtiter plate would be 0.0625 to 32 µg/mL.[6]

3. Inoculum Preparation

-

Harvest conidia from a mature fungal culture by gently scraping the surface with a moistened swab.

-

Suspend the conidia in sterile saline with Tween 80.

-

Allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension spectrophotometrically at 530 nm to achieve a transmission of 65-70% for dermatophytes.[1][5]

-

This suspension is then diluted 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.

4. Microtiter Plate Setup

-

Add 100 µL of the appropriate this compound working solution to each well of the 96-well plate, corresponding to the desired final concentration.

-

Include a positive control well containing 100 µL of drug-free RPMI-1640 medium and a negative control well (sterility control) with 200 µL of drug-free medium.

-

Add 100 µL of the standardized fungal inoculum to each well, except for the negative control well. This will result in a final volume of 200 µL per well.

5. Incubation

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C.

-

For Trichophyton species, the incubation period is typically 96 hours.[1][5]

6. Reading and Interpretation of Results

-

Following incubation, visually inspect the wells for fungal growth.

-

The MIC is defined as the lowest concentration of this compound that causes complete inhibition of growth as observed visually.[5] In some studies, a ≥50% reduction in growth compared to the positive control is used as the endpoint.[1]

-

The growth control well should show distinct turbidity, while the sterility control well should remain clear.

Diagrams

Caption: Workflow for this compound MIC Determination.

References

- 1. Low In Vitro Antifungal Activity of this compound against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sid.ir [sid.ir]

- 3. In Vitro Resistance and Evolution of Resistance to this compound in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. frontiersin.org [frontiersin.org]

- 7. njccwei.com [njccwei.com]

- 8. intertekinform.com [intertekinform.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. In Vitro Nail Penetration and Antifungal Activity of this compound, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tavaborole in Research Samples

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tavaborole in research samples. The described protocol is applicable for the determination of this compound in various matrices, including in vitro transungual permeation study samples. This method is sensitive, accurate, precise, and linear over a relevant concentration range, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

This compound is an oxaborole antifungal agent approved for the topical treatment of onychomycosis.[1][2][3] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase, which is essential for protein synthesis.[1][4] Accurate and reliable analytical methods are crucial for the quantification of this compound in various stages of research and development, including formulation development, in vitro drug release studies, and preclinical evaluations. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.

| Parameter | Recommended Conditions |

| HPLC Column | Luna PFP (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 70% Phosphoric acid solution (10 mM, pH 2.0) : 30% Acetonitrile[5][6] |

| Flow Rate | 1.0 mL/min[7] |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C[7] |

| Detection Wavelength | 220 nm[5][6] |

Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the mobile phase.[1]

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.03 µg/mL to 8.0 µg/mL.[5][6]

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a solid matrix, such as a bovine hoof membrane, which is often used as a model for human nails in in vitro studies.[5][6]

-

After the permeation study, the bovine hoof membrane is removed and minced into small pieces.

-

The minced membrane is transferred to a suitable container.

-

Add a known volume of a suitable extraction solvent (e.g., a mixture of mobile phase and ethanol).

-

Vortex the sample for an extended period to ensure complete extraction of the drug.

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][4] The key validation parameters are summarized in the table below.

| Validation Parameter | Result for Receiving Phase | Result for Hoof Membranes |

| Linearity Range | 0.5 - 8.0 µg/mL[5][6] | 0.03 - 2.5 µg/mL[5][6] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 0.023 µg/mL[5][6] | 0.0024 µg/mL[5][6] |

| Limit of Quantification (LOQ) | 0.069 µg/mL[5][6] | 0.007 µg/mL[5][6] |

| Precision (%RSD) | < 2%[5][6] | < 2%[5][6] |

| Accuracy (% Recovery) | 96.98 - 102.5%[6] | 96.98 - 102.5%[6] |

Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Protocol

Preparation of Mobile Phase

-

Prepare a 10 mM phosphoric acid solution by diluting concentrated phosphoric acid in HPLC-grade water.

-

Adjust the pH of the solution to 2.0 using a suitable acid or base.

-

Filter the aqueous solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the filtered aqueous solution and acetonitrile in a 70:30 (v/v) ratio.

-

Degas the mobile phase before use.

HPLC System Preparation

-

Ensure all components of the HPLC system are properly connected and powered on.

-

Purge the pump with the mobile phase to remove any air bubbles.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column oven temperature to 35 °C.

-

Set the UV detector wavelength to 220 nm.

Calibration Curve Generation

-

Inject 20 µL of each working standard solution in triplicate.

-

Record the peak area for each injection.

-

Plot a calibration curve of the mean peak area versus the concentration of this compound.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Sample Analysis

-

Inject 20 µL of the prepared sample solution into the HPLC system.

-

Record the chromatogram and the peak area of this compound.

-

Using the equation from the calibration curve, calculate the concentration of this compound in the sample.

System Suitability

To ensure the performance of the chromatographic system, inject a mid-range standard solution multiple times before starting the sample analysis. The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is less than 2%.

Conclusion

The HPLC method described in this application note is a reliable and validated technique for the quantification of this compound in research samples. The detailed protocol and validation data provide researchers with a ready-to-implement method for their analytical needs in the study of this novel antifungal agent.

References

- 1. Development and validation of the RP-HPLC method for quantification of this compound - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00943F [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. jchr.org [jchr.org]

- 4. jchr.org [jchr.org]

- 5. Development and Validation of an HPLC-UV Method to Quantify this compound During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Development and validation of the RP-HPLC method for quantification of this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes: Cell-Based Assays for Screening Tavaborole's Antifungal Activity

Introduction

Tavaborole is an FDA-approved, topical oxaborole antifungal agent used for the treatment of onychomycosis, a fungal infection of the nail primarily caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Its unique mechanism of action, targeting a fundamental cellular process, and its ability to penetrate the nail plate make it a significant compound in antifungal therapy. These application notes provide detailed protocols for robust cell-based assays to screen and characterize the antifungal activity of this compound, tailored for researchers in mycology and drug development.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting fungal protein synthesis. It specifically targets the cytosolic leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches the amino acid leucine to its corresponding transfer RNA (tRNALeu). This compound works through an oxaborole tRNA-trapping mechanism; it forms a stable adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This action traps the tRNALeu, preventing its release and halting the production of charged leucyl-tRNALeu, which is a crucial component for protein synthesis. The subsequent inhibition of protein synthesis leads to the termination of cell growth and ultimately results in fungal cell death. Notably, this compound has a significantly higher affinity for the fungal synthetase enzyme than for the human equivalent, contributing to its selective toxicity.

Data Presentation: In Vitro Susceptibility of Fungi to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common fungal pathogens as reported in the literature. These values are essential for establishing the concentration range for screening assays.

Table 1: this compound MICs against Trichophyton Species

| Fungal Species | Inoculum Size (CFU/plate) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 10⁵ | 0.25 - 0.50 | - | - | |

| Trichophyton rubrum | 10⁸ | 1.0 | - | - | |

| Trichophyton rubrum | Not Specified | 4.0 - 16.0 | - | 8.0 | |

| Trichophyton mentagrophytes | Not Specified | - | - | 8.0 |

Table 2: this compound MICs against Candida Species

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 0.5 - 1.0 | - | - | |

| Candida spp. | 2.0 - 16.0 | 16.0 | 16.0 |

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for screening this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the in vitro antifungal susceptibility of a compound. It establishes the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates (e.g., T. rubrum, T. mentagrophytes)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile saline (0.85%) with 0.05% Tween 80

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or hemocytometer

-

Incubator

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate to achieve concentrations that are 2x the final desired concentrations (e.g., 32 to 0.06 µg/mL).

-

-

Inoculum Preparation (for Dermatophytes):

-

Culture the fungal isolate on an SDA or PDA plate at 28-35°C for 7-14 days until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension concentration to approximately 1 x 10³ to 3 x 10³ cells/mL using a spectrophotometer or hemocytometer, following CLSI M38-A2 guidelines.

-

-

Assay Setup:

-

Add 100 µL of the 2x this compound dilutions to the wells of a new 96-well microtiter plate.

-

Add 100 µL of the adjusted fungal inoculum to each well. This brings the final drug concentrations and inoculum to the desired 1x level.

-

Include a positive control (fungal inoculum in medium without drug) and a negative control (sterile medium only).

-

-

Incubation:

-

Seal the plates and incubate at 35°C.

-

For dermatophytes like T. rubrum, incubation may require 4 to 7 days.

-

-

MIC Determination:

-

Read the plates visually. The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth compared to the positive control.

-

Protocol 2: Antifungal Time-Kill Assay

This dynamic assay determines whether an antifungal agent is fungicidal (kills the fungus) or fungistatic (inhibits its growth).

Materials:

-

Materials from Protocol 1

-

Sabouraud Dextrose Broth (SDB) or RPMI 1640

-

Sterile tubes

-

Shaking incubator

-

Plating supplies (SDA plates, spreaders)

Procedure:

-

Inoculum Preparation:

-

Prepare a fungal suspension as described in the MIC protocol, but adjust the starting inoculum to a higher concentration, typically 1 x 10⁵ to 5 x 10⁵ CFU/mL, in RPMI 1640 or SDB.

-

-

Assay Setup:

-

Prepare tubes with the fungal inoculum and this compound at concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a drug-free growth control tube.

-

-

Incubation and Sampling:

-

Incubate all tubes at 35°C with agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), draw an aliquot from each tube.

-

-

Quantification:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto SDA plates and incubate until colonies are visible.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.

-

Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.

-

Fungistatic activity is indicated by little change or a slight reduction in CFU/mL compared to the starting inoculum, while the growth control shows a significant increase.

-

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT)

This assay assesses the potential toxicity of this compound to mammalian cells, which is crucial for evaluating its therapeutic index.

Materials:

-

Mammalian cell line (e.g., NIH 3T3 fibroblasts, HaCaT keratinocytes)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding:

-

Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a cell-free blank control.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the drug concentration to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

-

In Vitro Models for Assessing Tavaborole's Nail Penetration Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing an in vitro model to evaluate the nail penetration efficacy of Tavaborole, a topical antifungal agent. The methodologies described are based on established scientific literature and are intended to guide researchers in setting up robust and reproducible assays for preclinical assessment of this compound and other transungual drug delivery systems.

Introduction

This compound is a boron-based antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Its efficacy is critically dependent on its ability to penetrate the dense keratin structure of the nail plate to reach the site of infection in the nail bed and underlying nail matrix.[1][3][4] In vitro models are indispensable tools for screening and characterizing the nail penetration potential of topical formulations like this compound, providing a cost-effective and ethical alternative to extensive clinical trials.

The low molecular weight of this compound is a key physicochemical property that facilitates its penetration through the nail plate.[4][5] In vitro studies have consistently demonstrated its superior penetration compared to other topical antifungals such as ciclopirox and amorolfine.[1][5] This document outlines the key in vitro methodologies to quantify this penetration and assess antifungal activity.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[2][6][7] It specifically targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for the incorporation of leucine into proteins.[2][3][7] By binding to the editing site of fungal LeuRS, this compound prevents the formation of leucine-charged tRNA, ultimately leading to the cessation of protein synthesis and fungal cell death.[3][5] This mechanism is highly specific to fungal cells, providing a wide margin of safety.[5]

Figure 1: Mechanism of action of this compound in fungal cells.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound's nail penetration and antifungal activity.

| Table 1: In Vitro Antifungal Activity of this compound | |

| Metric | Value |

| Minimum Inhibitory Concentration (MIC) | 0.25-2 µg/mL against tested fungi[1][4] |

| Minimum Fungicidal Concentration (MFC) vs. T. rubrum | 8 µg/mL[1][4] |

| Minimum Fungicidal Concentration (MFC) vs. T. mentagrophytes | 16 µg/mL[1][4] |

| Note: The presence of 5% keratin powder did not significantly affect the MIC against T. rubrum.[1][4] |

| Table 2: Comparative In Vitro Nail Penetration of this compound | ||

| Comparison Drug | Time Point | Penetration Data |

| Ciclopirox 8% solution | 14 days | This compound 5% solution showed 250-fold higher penetration (524.7 µg/cm² vs 13.0 µg/cm²) through ex vivo human cadaver fingernails.[5] |

| Ciclopirox | 15 days | Mean cumulative penetration of this compound was significantly higher.[1][4] |